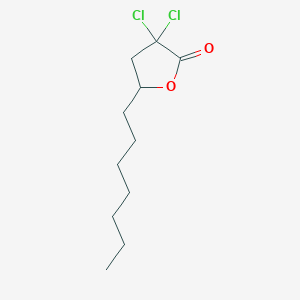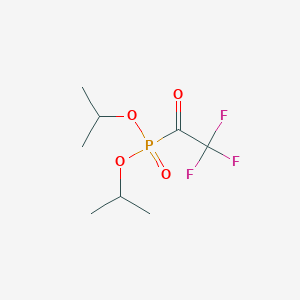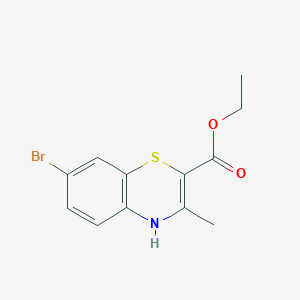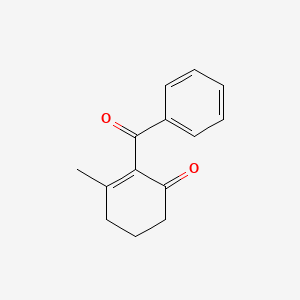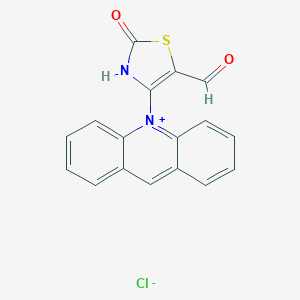
10-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)acridin-10-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)acridin-10-ium chloride is a complex organic compound that features both thiazole and acridine moieties. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . Acridines, on the other hand, are well-known for their applications in medicinal chemistry, particularly as antitumor agents . The combination of these two moieties in a single compound suggests potential for significant biological activity and diverse applications.
准备方法
The synthesis of 10-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)acridin-10-ium chloride typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring followed by its attachment to the acridine moiety. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, as well as the use of large-scale reactors and purification systems .
化学反应分析
10-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)acridin-10-ium chloride can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
10-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)acridin-10-ium chloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its antitumor activity and potential use in cancer therapy.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 10-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)acridin-10-ium chloride involves its interaction with specific molecular targets and pathways. The thiazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The acridine moiety can intercalate into DNA, disrupting its function and leading to cell death . These interactions make the compound a promising candidate for therapeutic applications, particularly in cancer treatment.
相似化合物的比较
Similar compounds include other thiazole and acridine derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug. Compared to these compounds, 10-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)acridin-10-ium chloride is unique due to its combination of thiazole and acridine moieties, which may confer enhanced biological activity and a broader range of applications.
属性
CAS 编号 |
85833-54-1 |
|---|---|
分子式 |
C17H11ClN2O2S |
分子量 |
342.8 g/mol |
IUPAC 名称 |
4-acridin-10-ium-10-yl-2-oxo-3H-1,3-thiazole-5-carbaldehyde;chloride |
InChI |
InChI=1S/C17H10N2O2S.ClH/c20-10-15-16(18-17(21)22-15)19-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19;/h1-10H;1H |
InChI 键 |
VUBPGQJOVOMHSM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=[N+]2C4=C(SC(=O)N4)C=O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


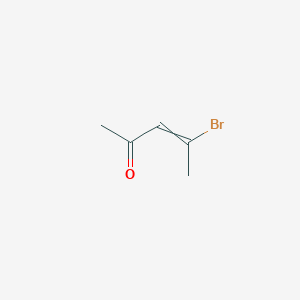
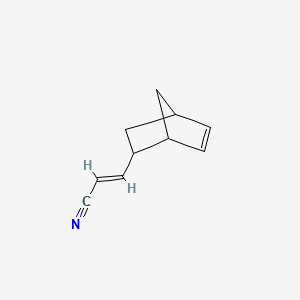
![(2-Azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14425655.png)
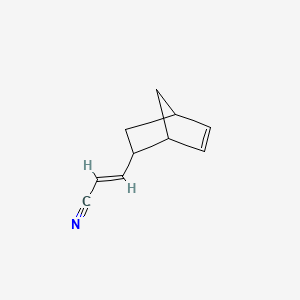

![Methyl 9-[(2-hydroxyethyl)amino]-9-oxononanoate](/img/structure/B14425668.png)
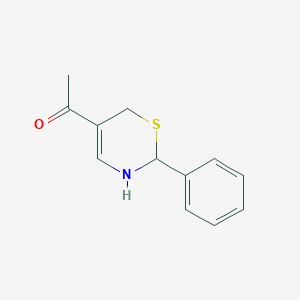
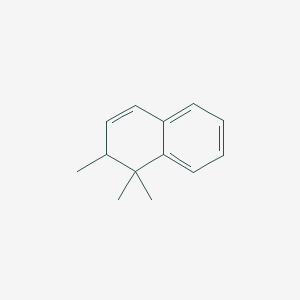
![2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]-](/img/structure/B14425676.png)
